2,5-Dihydroxy-1-methoxyanthracene-9,10-dione
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Overview
Description
2,5-DIHYDROXY-1-METHOXY-ANTHRAQUINONE is an organic compound with the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol . It is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5-DIHYDROXY-1-METHOXY-ANTHRAQUINONE typically involves starting from 1,2,3,4-tetramethoxyanthraquinone. The synthetic route includes several steps of chemical reactions, such as demethylation and hydroxylation, under controlled conditions . Specific details of the reaction conditions, such as temperature, solvents, and catalysts, can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for 2,5-DIHYDROXY-1-METHOXY-ANTHRAQUINONE are generally based on optimizing the synthetic routes for large-scale production. This involves using efficient catalysts, high-yield reaction conditions, and cost-effective raw materials to ensure the economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
2,5-DIHYDROXY-1-METHOXY-ANTHRAQUINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired product and reaction efficiency .
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones .
Scientific Research Applications
2,5-DIHYDROXY-1-METHOXY-ANTHRAQUINONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-DIHYDROXY-1-METHOXY-ANTHRAQUINONE involves its interaction with various molecular targets and pathways. It can inhibit cancer cell proliferation by targeting essential cellular proteins such as kinases, topoisomerases, and telomerases . Additionally, it can induce apoptosis and inhibit tumor angiogenesis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-DIHYDROXY-1-METHOXY-ANTHRAQUINONE include:
- 1,6-DIHYDROXY-2-HYDROXYMETHYL-5-METHOXY-9,10-ANTHRACENEDIONE
- 1,2-DIMETHOXYANTHRAQUINONE
- MORINDONE-5-METHYLETHER
- SCOPOLETIN
- FRAXIDIN
Uniqueness
2,5-DIHYDROXY-1-METHOXY-ANTHRAQUINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10O5 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2,5-dihydroxy-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-15-10(17)6-5-8-12(15)14(19)7-3-2-4-9(16)11(7)13(8)18/h2-6,16-17H,1H3 |
InChI Key |
PIYPSEKICNYSKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
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